carboranyl oligophosphate CB10
Description
Evolution of Boron Cluster Chemistry in Biomedical Science
The journey of boron in medicine is a story of evolving chemical sophistication. Early explorations utilized simple boron-containing molecules. mdpi.com A significant leap occurred with the theoretical prediction of the icosahedral borane (B79455) B₁₂H₁₂ in 1954, which was later synthesized as the B₁₂H₁₂²⁻ anion. nih.gov This discovery, followed by the first synthesis of carboranes in 1963, paved the way for a new era in boron chemistry. nih.gov
The development of polyhedral boranes and their derivatives marked a turning point, offering structures with a high density of boron atoms. mdpi.comnih.gov This was particularly crucial for enhancing the viability of BNCT, as a greater number of ¹⁰B atoms could be delivered to target cells. nih.gov The unique characteristics of boron, such as its vacant p-orbital at physiological pH, make it highly electrophilic and capable of forming coordinate covalent bonds, a trait that medicinal chemists can modulate for drug design. nih.gov
Over the last two decades, major advances in organic boron chemistry have made the incorporation of boron functional groups into complex molecules more accessible. nih.gov This has led to the exploration of boron clusters not just for BNCT, but also as hydrophobic pharmacophores and components of drug delivery systems. nih.govresearchgate.net The abiotic and catabolism-resistant nature of boron clusters further adds to their appeal in creating biologically orthogonal systems. mdpi.com
Strategic Importance of Carboranyl Oligophosphates in Advanced Material Design
The design of advanced materials often seeks to combine disparate properties into a single molecular entity. Carboranyl oligophosphates are exemplary in this regard, offering a unique blend of features stemming from both the carborane cage and the phosphate (B84403) backbone. researchgate.netresearchgate.net
Carboranes themselves are a class of organometallic compounds known for their exceptional chemical and thermal stability, three-dimensional structure, and versatile reactivity. mdpi.comresearchgate.netraco.cat These icosahedral clusters, with the empirical formula C₂B₁₀H₁₂, exist as three isomers—ortho, meta, and para—depending on the position of the two carbon atoms. raco.cat This structural versatility allows for fine-tuning of the molecule's properties. The ability to perform substitution reactions at both carbon and boron vertices without degrading the cage is a key feature for functionalization. mdpi.com
When incorporated into an oligophosphate chain, these carborane units create a novel class of biopolymer analogs. researchgate.net The resulting carboranyl oligophosphates exhibit increased lipophilicity due to the hydrophobic nature of the carborane cage, which can influence properties like cell penetration. researchgate.net The phosphate backbone, similar to that in nucleic acids, provides a familiar scaffold for biological interactions. researchgate.netresearchgate.net The synthesis of these oligomers can often be achieved using automated solid-phase phosphoramidite (B1245037) methods, analogous to DNA synthesis, allowing for precise control over the length and composition of the chain. researchgate.netresearchgate.net
The combination of high boron content, chemical stability, and the nucleic acid-like structure makes carboranyl oligophosphates promising candidates for the development of new materials, including those for diagnostic and therapeutic applications. researchgate.netresearchgate.net Their unique properties are also being explored for use in molecular machines, optical data storage, and as components of biosensors. mdpi.comresearchgate.net
Conceptual Framework for Carboranyl Oligophosphate CB10 in Targeted Research Applications
This compound is a specific example of these novel molecules, designed for targeted delivery applications, particularly in the context of BNCT. nih.gov The fundamental concept is to attach a boron-rich molecule like CB10 to a tumor-targeting entity, such as a monoclonal antibody or its fragments. nih.govacs.org This creates a conjugate that can selectively accumulate in tumor tissue, delivering a high payload of boron atoms directly to the cancer cells.
Research has demonstrated the synthesis of oligomeric nido-carboranyl phosphate diesters, such as CB10, and their conjugation to antibodies. nih.gov The nido-form of the carborane is an open-cage structure that can exist as diastereomers, potentially leading to different biological effects. researchgate.netresearchgate.net The synthesis of CB10 involves creating monomers that resemble those used in standard automated DNA synthesis. researchgate.net
The conjugation of CB10 to antibodies, for instance, has been achieved using heterobifunctional linkers. nih.gov The success of this conjugation can be monitored by techniques like polyacrylamide gel electrophoresis, which shows a mobility shift for the CB10-antibody conjugate. nih.gov One of the challenges noted in research is that while free CB10 can bind tightly to chromatography media, the antibody conjugate behaves differently, allowing for its separation and purification. nih.gov
The strategic design of CB10 and its conjugates is aimed at overcoming the challenge of delivering a sufficient concentration of boron to tumors for effective therapy. researchgate.net While increasing the number of boron clusters on a targeting molecule can enhance the boron payload, it can also lead to undesirable effects such as increased liver uptake. researchgate.net Therefore, the conceptual framework for using CB10 involves a careful balance between boron loading and maintaining the favorable in vivo properties of the targeting biomolecule. researchgate.net
Properties
CAS No. |
158886-03-4 |
|---|---|
Molecular Formula |
C9H8O3 |
Synonyms |
carboranyl oligophosphate CB10 |
Origin of Product |
United States |
Ii. Synthetic Methodologies and Advanced Chemical Derivatization of Carboranyl Oligophosphate Cb10
Phosphoramidite-Based Synthesis of Carboranyl Oligophosphate CB10
The phosphoramidite (B1245037) method, a cornerstone of modern oligonucleotide synthesis, has been adapted for the production of carboranyl-containing oligophosphates like CB10. atdbio.comtrilinkbiotech.com This approach allows for the sequential addition of nucleotide or modified monomers to a growing chain on a solid support, offering high efficiency and control over the final product's sequence and composition. atdbio.comumich.edu
Automated DNA synthesizers are routinely employed for the synthesis of oligonucleotides and their analogues, including those containing carboranyl moieties. nih.govnih.gov The standard synthesis cycle, which includes detritylation, coupling, capping, and oxidation, can be adapted for the incorporation of carboranyl-modified phosphoramidite monomers. umich.edunih.gov While standard protocols for unmodified phosphoramidites provide a foundation, the introduction of the bulky carborane group may necessitate optimization of coupling times and reagent concentrations to ensure high yields. umich.edunih.gov
The integration process involves dissolving the carboranyl-modified phosphoramidite in anhydrous acetonitrile, similar to standard nucleoside phosphoramidites, and placing it on a designated port on the synthesizer. nih.gov The synthesis program is then modified to accommodate the specific requirements of the carboranyl monomer, which may include extended coupling times to ensure efficient reaction with the solid-support-bound growing chain. nih.gov
Solid-phase synthesis offers significant advantages for preparing oligomeric carboranyl phosphates, including simplified purification and the ability to drive reactions to completion using excess reagents. atdbio.comeurekaselect.com The process is conducted on a solid support, typically controlled pore glass (CPG) or polystyrene, to which the initial monomer is covalently attached. nih.goveurekaselect.com
The synthesis proceeds in a stepwise manner, with each cycle involving the addition of a new monomeric unit. nih.gov A key aspect of this protocol is the use of an activator, such as tetrazole or its derivatives, which protonates the phosphoramidite, making it susceptible to nucleophilic attack by the 5'-hydroxyl group of the support-bound chain. atdbio.com This results in the formation of a phosphite (B83602) triester linkage, which is subsequently oxidized to a more stable phosphate (B84403) triester. nih.gov
A general cycle for solid-phase synthesis of carboranyl oligophosphates includes the following steps:
Detritylation: Removal of the 5'-dimethoxytrityl (DMT) protecting group from the support-bound monomer. umich.edu
Coupling: Reaction of the free 5'-hydroxyl group with the carboranyl-modified phosphoramidite in the presence of an activator. atdbio.com
Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants. atdbio.com
Oxidation: Conversion of the phosphite triester linkage to a phosphate triester using an oxidizing agent. nih.gov
This cycle is repeated until the desired oligomer length is achieved. Finally, the oligophosphate is cleaved from the solid support and all protecting groups are removed. eurekaselect.com
Post-Synthetic Modification Strategies for this compound
Post-synthetic modification allows for the attachment of various functional molecules to the carboranyl oligophosphate, enabling its use in targeted therapies and diagnostic applications. korambiotech.com These modifications typically involve the reaction of a specific functional group on the CB10 with a reactive moiety on the molecule to be conjugated.
Bioconjugation involves the covalent attachment of biomolecules, such as antibodies or their fragments, to the carboranyl oligophosphate. This strategy aims to deliver the boron-rich CB10 specifically to target cells, such as tumor cells, for BNCT. nih.gov
Primary amines are common functional groups on biomolecules that can be targeted for conjugation. thermofisher.com Amine-reactive linkers are often employed to connect CB10 to proteins. One common approach involves the use of N-hydroxysuccinimide (NHS) esters, which react with primary amines under mild pH conditions (pH 7.2-9) to form stable amide bonds. thermofisher.com
For instance, a homobifunctional linker like disuccinimidyl suberate (B1241622) (DSS) can be used. nih.gov In this strategy, one end of the DSS molecule reacts with a terminal amino group on the CB10, and the other end reacts with an amine group on a target protein, such as an antibody. nih.gov
Table 1: Common Amine-Reactive Crosslinkers and Their Properties
| Crosslinker | Reactive Group | Target Functional Group | Resulting Bond | Key Features |
| Disuccinimidyl suberate (DSS) | NHS ester | Primary amines | Amide | Homobifunctional, non-cleavable |
| m-Maleimidobenzoyl-N-hydroxysuccinimide ester (MBS) | NHS ester & Maleimide (B117702) | Primary amines & Sulfhydryls | Amide & Thioether | Heterobifunctional, non-cleavable |
| Carbodiimides (e.g., EDC) | Carbodiimide | Carboxyls & Primary amines | Amide | Zero-length crosslinker |
Data sourced from Thermo Fisher Scientific. thermofisher.comthermofisher.com
Sulfhydryl groups, present in the side chains of cysteine residues in proteins, provide another target for specific bioconjugation. thermofisher.com Maleimide-containing linkers are widely used for their high reactivity and specificity towards sulfhydryl groups at a pH range of 6.5-7.5, forming stable thioether bonds. thermofisher.com
A heterobifunctional linker such as m-maleimidobenzoyl-N-hydroxysuccinimide (MBS) can be utilized. nih.gov The NHS ester end of MBS reacts with an amine-modified CB10, while the maleimide group specifically targets sulfhydryl groups, for example, in the hinge region of an antibody F(ab') fragment. nih.govthermofisher.com This allows for a controlled and site-specific conjugation of CB10 to the antibody fragment. nih.gov
Table 2: Common Sulfhydryl-Reactive Crosslinkers and Their Properties
| Crosslinker | Reactive Group | Target Functional Group | Resulting Bond | Key Features |
| m-Maleimidobenzoyl-N-hydroxysuccinimide ester (MBS) | Maleimide & NHS ester | Sulfhydryls & Primary amines | Thioether & Amide | Heterobifunctional, non-cleavable |
| Bismaleimidohexane (BMH) | Maleimide | Sulfhydryls | Thioether | Homobifunctional, non-cleavable |
| Pyridyl disulfides | Pyridyl disulfide | Sulfhydryls | Disulfide | Cleavable with reducing agents |
Data sourced from Thermo Fisher Scientific. thermofisher.com
Bioconjugation Chemistry of this compound
Site-Specific Conjugation Methodologies
Site-specific conjugation ensures that the this compound is attached to a precise location on a targeting molecule, preserving the biological activity of the targeting moiety. This is often achieved through the use of bifunctional linkers that react with specific functional groups on both the CB10 molecule and the targeting biomolecule.
One established method involves modifying the CB10 structure to include a terminal amino group. This allows for coupling with linkers such as the homobifunctional disuccinimidyl suberate (DSS) or the heterobifunctional m-maleimidobenzoyl-N-hydroxysuccinimide (MBS) nih.gov. DSS reacts with amine groups on both the CB10 and a protein, such as an antibody, to form stable amide bonds. In contrast, MBS first reacts with the amino group on CB10, and the maleimide group of the linker then specifically conjugates to a sulfhydryl group, for instance, in the hinge region of an antibody's F(ab') fragment nih.gov.
More advanced techniques include palladium-mediated cross-coupling reactions, which enable the efficient installation of carborane moieties onto proteins nih.gov. This approach can utilize a bis-sulfonated biarylphosphine-ligated palladium reagent in an aqueous histidine buffer to conjugate carboranes to proteins like nanobodies and antibodies nih.gov. Additionally, linker fragments such as glutaric acid residues can be used to connect carborane units to peptides mdpi.com.
Table 1: Site-Specific Conjugation Methodologies for CB10
| Linker/Method | Reactive Group on CB10 | Reactive Group on Targeting Moiety | Resulting Linkage |
|---|---|---|---|
| Disuccinimidyl suberate (DSS) | Terminal Amine | Amine (e.g., Lysine (B10760008) residue) | Amide |
| m-Maleimidobenzoyl-N-hydroxysuccinimide (MBS) | Terminal Amine | Sulfhydryl (e.g., Cysteine residue) | Thioether |
| Palladium-mediated cross-coupling | Aryl halide (on carborane precursor) | Cysteine or Histidine residues | Carbon-Sulfur or Carbon-Nitrogen |
| Glutaric Acid | Amine | Amine | Amide |
Derivatization for Enhanced Targeting Moieties
The derivatization of this compound with targeting moieties is crucial for directing it to specific cell types or tissues. The conjugation strategies described above are employed to attach CB10 to biomolecules with high binding affinity and specificity for their biological targets.
A primary class of targeting moieties includes monoclonal antibodies and their fragments, which can recognize specific antigens on the surface of cancer cells. For example, CB10 has been conjugated to the T84.66 antibody, which targets the carcinoembryonic antigen (CEA), and to antibody therapeutics like trastuzumab and cetuximab nih.govnih.gov. The resulting protein-carborane conjugates have been shown to retain the binding activity of the parent antibody nih.gov.
Short peptides that bind to specific cell surface receptors are also utilized. Peptides containing the Arg-Gly-Asp (RGD) sequence are known to selectively bind to integrins, which are often overexpressed on tumor cells mdpi.com. Conjugating CB10 to RGD peptides creates a construct capable of targeted delivery to these cells mdpi.com.
Table 2: Examples of Targeting Moieties for CB10 Derivatization
| Targeting Moiety | Biological Target | Example Conjugate |
|---|---|---|
| T84.66 Antibody | Carcinoembryonic Antigen (CEA) | CB10-T84.66 |
| Trastuzumab | HER2 Receptor | CB10-Trastuzumab |
| RGD Peptide | Integrins (e.g., αvβ3) | CB10-RGD |
| Affibody ZHER2 | HER2 Receptor | CB10-Affibody |
Structural Elucidation Methodologies for this compound Conjugates
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for structural analysis. Multi-nuclear NMR, including ¹H, ¹³C, and particularly ¹¹B NMR, is essential for characterizing carborane-containing molecules nih.gov. ¹¹B NMR provides direct information about the boron cage structure, while ¹H and ¹³C NMR help to confirm the structure of the organic linkers and the integrity of the targeting moiety after conjugation nih.gov.
Mass Spectrometry (MS) is used to determine the molecular weight of the conjugates, confirming the successful addition of the CB10 and linker units. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) are particularly useful for analyzing large biomolecule conjugates mdpi.comnih.gov.
Chromatographic and Electrophoretic Techniques are employed to assess the purity of the conjugates and to separate the final product from unreacted starting materials. Methods include Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), gel filtration chromatography (e.g., Sephadex G-25), and Polyacrylamide Gel Electrophoresis (PAGE) nih.govnih.gov. A shift in mobility on a native PAGE gel, for instance, can indicate a successful conjugation of CB10 to an antibody nih.gov.
Other Spectroscopic and Analytical Methods provide complementary information. Fourier-Transform Infrared (FTIR) spectroscopy can identify functional groups and confirm bond formation mdpi.com. Ultraviolet-Visible (UV-Vis) spectroscopy and Circular Dichroism (CD) are used to assess the structural integrity and stability of the biomolecular component of the conjugate nih.gov. For definitive structural information in the solid state, Single-Crystal X-ray Diffraction can be used on derivatives that form suitable crystals nih.gov.
Table 3: Structural Elucidation Techniques for CB10 Conjugates
| Methodology | Information Provided |
|---|---|
| NMR Spectroscopy (¹H, ¹³C, ¹¹B) | Confirmation of covalent structure, integrity of carborane cage, and organic linkers. nih.gov |
| Mass Spectrometry (LC-MS, MALDI-MS) | Molecular weight determination and confirmation of conjugation. mdpi.comnih.gov |
| HPLC and PAGE | Purity assessment, separation of conjugate from reactants, and confirmation of conjugation via mobility shift. nih.govnih.gov |
| Gel Filtration Chromatography | Separation of conjugate from smaller, unreacted components. nih.gov |
| FTIR Spectroscopy | Identification of functional groups and confirmation of new bond formation. mdpi.com |
| UV-Vis and Circular Dichroism | Assessment of biomolecule secondary structure and stability post-conjugation. nih.gov |
| Single-Crystal X-ray Diffraction | Precise three-dimensional molecular structure in the solid state. nih.gov |
Iii. Molecular and Supramolecular Interactions of Carboranyl Oligophosphate Cb10 with Biological Macromolecules
Interactions of Carboranyl Oligophosphate CB10 with Nucleic Acids
Detailed mechanistic studies specifically investigating the interactions of this compound with nucleic acids, including DNA and RNA, are not extensively available in the public scientific literature. While research has been conducted on various carborane-containing oligonucleotides and their interactions with nucleic acids, direct extrapolation of these findings to the specific oligophosphate CB10 is not feasible without dedicated studies. Therefore, the following sections on DNA-binding mechanisms and RNA recognition of CB10 cannot be detailed with specific experimental findings at this time.
Comprehensive research delineating the specific DNA-binding mechanisms of this compound derivatives is not currently available.
No specific studies on the intercalative binding of this compound with DNA have been found in the reviewed literature.
There is no available research data specifically analyzing the groove binding properties of this compound with DNA.
Characterization of the electrostatic interactions between this compound and DNA has not been specifically reported in the available scientific literature.
Specific studies focusing on the recognition and association patterns of this compound with RNA are not present in the current body of scientific literature.
DNA-Binding Mechanisms of this compound Derivatives
This compound Interactions with Proteins and Enzymes
The interactions of this compound with proteins have been explored, particularly in the context of creating bioconjugates for targeted therapies like BNCT. Research has demonstrated the successful conjugation of CB10 to antibodies, indicating a significant interaction that can be harnessed for therapeutic purposes.
One key study involved the conjugation of an oligomeric nido-carboranyl phosphate (B84403) diester, designated as CB10, to an anti-carcinoembryonic antigen antibody and its F(ab') fragment. nih.gov This process utilized bifunctional linkers to covalently attach the CB10 moiety to the protein. The extent of this conjugation was significant, with molar incorporations of CB10 being calculated after separation from the free compound. nih.gov This demonstrates a stable interaction between the carboranyl oligophosphate and the antibody, a crucial aspect for the development of targeted drug delivery systems. The study noted that while free CB10 exhibited strong binding to gel filtration media, the CB10-antibody conjugate did not, suggesting that the protein's properties dominate the conjugate's behavior in this context. nih.gov
Enzyme Inhibition Kinetics and Mechanism Studies
Detailed studies on the enzyme inhibition kinetics and mechanisms specifically for this compound have not been prominently reported. For carborane derivatives in general, their inhibitory potential often stems from their ability to mimic substrates or to interact with key residues within an enzyme's active site or allosteric sites.
Active Site Binding Investigations
Investigations into the active site binding of carborane-containing compounds often reveal strong hydrophobic interactions. The carborane cage can occupy hydrophobic pockets within an enzyme's active site, displacing water molecules and leading to a favorable entropic contribution to the binding affinity. The phosphate groups of an oligophosphate like CB10 would be expected to interact with positively charged or polar residues, potentially anchoring the molecule to allow the carborane cage to position itself effectively within a hydrophobic region.
Allosteric Modulation Studies
The potential for this compound to act as an allosteric modulator would depend on its ability to bind to a site on an enzyme distinct from the active site, inducing a conformational change that alters the enzyme's activity. The size and charge of the oligophosphate chain, combined with the bulky carborane headgroup, could facilitate binding to allosteric pockets at the interface of protein subunits. However, specific studies demonstrating such a mechanism for CB10 are not currently available.
Protein Recognition Domains and Binding Affinities
The binding of carborane derivatives to proteins is a recognized phenomenon, with affinities varying depending on the specific protein and the nature of the carborane substituent. The hydrophobic and electron-rich nature of the carborane cage allows it to interact with various protein domains.
| Interacting Protein Class | Potential Recognition Domain | Driving Interactions |
|---|---|---|
| Serum Albumin | Hydrophobic pockets | Hydrophobic interactions, van der Waals forces |
| Kinases | ATP-binding pocket | Shape complementarity, hydrophobic interactions |
| Proteases | Substrate-binding cleft | Hydrophobic interactions, potential hydrogen bonding |
Membrane Interactions and Cellular Uptake Mechanisms of this compound
The cellular uptake of boron agents is a critical factor for their therapeutic efficacy. The mechanisms of uptake can be complex, involving both passive diffusion and active transport processes. The physicochemical properties of this compound, such as its lipophilicity, size, and charge, would dictate its preferred route of entry into cells.
Endocytosis Pathways of this compound
For a relatively large and potentially charged molecule like this compound, endocytosis represents a plausible mechanism for cellular entry. This process would involve the engulfment of the compound by the cell membrane to form intracellular vesicles. The specific endocytic pathway (e.g., clathrin-mediated endocytosis, caveolae-mediated endocytosis, or macropinocytosis) would depend on the interaction of CB10 with cell surface receptors and lipids. However, empirical studies to identify the specific endocytosis pathways for CB10 are lacking.
| Parameter | Expected Influence on Passive Diffusion of CB10 |
|---|---|
| Lipophilicity of Carborane Cage | Increases permeability |
| Charge of Oligophosphate Chain | Decreases permeability |
| Molecular Size | Decreases permeability |
| Hydrogen Bonding Capacity | Can either increase or decrease permeability depending on the context |
Influence of Surface Modification on Cellular Internalization
The cellular uptake of carboranyl compounds, including oligophosphates like CB10, is significantly influenced by their surface characteristics. Due to the inherent properties of the carborane cage, modifications to the surface of these molecules are crucial for enhancing their bioavailability and directing their internalization into specific cells. The native insolubility of many carboranes in aqueous environments necessitates derivatization with hydrophilic moieties to improve their physiological compatibility. mdpi.com
Surface modification strategies aim to exploit cellular uptake mechanisms, such as receptor-mediated endocytosis, to increase the intracellular concentration of boron. By attaching specific molecules or "targeting ligands" to the carborane structure, it is possible to enhance their affinity for receptors that are often overexpressed on the surface of cancer cells. mdpi.com
One prominent strategy involves the conjugation of carboranes with carbohydrates. mdpi.com Carbohydrates can target specific receptors on cell surfaces, leading to enhanced and selective uptake in tissues that recognize them. mdpi.com For instance, a novel glucosamine (B1671600) derivative of a closo-ortho-carborane demonstrated a remarkable ability to enrich glioblastoma cells with boron, significantly outperforming the standard boron delivery agent, boronophenylalanine (BPA), in terms of the ratio of intracellular to extracellular boron concentration. nih.gov This suggests that targeting glucose transporters, which are highly active in many tumor cells, is a viable strategy for increasing the cellular internalization of carborane-based agents. nih.gov
Another effective approach is the use of cell-penetrating peptides (CPPs). These short peptides can traverse cellular membranes and facilitate the intracellular delivery of various molecular cargoes. The incorporation of hydrophobic moieties like carboranes into CPPs can enhance their lipophilicity, which in turn promotes the formation of secondary structures that are crucial for efficient interaction with the cell membrane's lipid bilayer. nih.govnih.gov For example, the conjugation of a carborane with the HIV-1 Tat peptide has been shown to significantly enhance cellular uptake. lsu.edu
Furthermore, the assembly of carborane derivatives into larger nanostructures, such as micelles or nanoparticles, can improve their delivery characteristics. In one study, a cell-penetrating peptide (TAT) was conjugated to o-carborane, which then self-assembled into positively charged micelles. These micelles were subsequently coated with negatively charged hyaluronic acid (HA). nih.gov This core-shell structure was designed to be responsive to the tumor microenvironment. The HA shell provides a stealth effect, preventing non-specific uptake by normal cells, while also targeting CD44 receptors that are overexpressed on many tumor cells. nih.govresearchgate.net Once at the tumor site, the HA shell is shed, exposing the TAT-carborane micelles to facilitate penetration into the cancer cells. nih.gov
The table below summarizes various surface modification strategies for carborane derivatives and their impact on cellular uptake.
Interactive Data Table: Surface Modifications of Carborane Derivatives and Their Effect on Cellular Internalization
| Surface Modification | Targeting Mechanism | Cell Line | Observed Effect on Cellular Uptake |
| Glucosamine Conjugation | Glucose Transporters (GLUTs) | U87-MG (Glioblastoma) | Significantly higher boron concentration in cells compared to the culture medium. nih.gov |
| Cell-Penetrating Peptide (TAT) | Direct membrane translocation | Not specified | Enhanced cellular internalization. |
| Hyaluronic Acid (HA) Coating | CD44 Receptor-mediated endocytosis | Not specified | Enhanced selectivity and uptake in tumor cells. nih.govresearchgate.net |
| Porphyrin Conjugation | Enhanced lipophilicity and potential for dual-mode therapy | HEp2 (Human epithelial) | Cellular uptake was dependent on the number of carborane cages. lsu.edu |
| Liposome (B1194612) Encapsulation | Endocytosis | DHD/K12/TRb (Rat colon carcinoma), B16-F10 (Murine melanoma) | Cationic liposomes increased cellular boron concentration by at least 30 times compared to BPA. semopenalex.org |
These examples, while not specific to this compound, illustrate the powerful role that surface modification plays in dictating the cellular internalization of carborane-based compounds. The principles derived from these studies are directly applicable to the design of more effective CB10-based therapeutic agents.
Iv. Integration of Carboranyl Oligophosphate Cb10 into Advanced Delivery Platforms
Nanocarrier Systems for Carboranyl Oligophosphate CB10 Delivery
Nanocarriers offer a versatile means to transport carboranyl oligophosphates, shielding them from premature degradation and interaction with non-target tissues. By modifying the size, charge, and surface chemistry of these nanoparticles, it is possible to control the biodistribution and release kinetics of the encapsulated boron agent.
Polymeric nanoparticles are a prominent class of nanocarriers for boron delivery agents. Polymers such as poly(lactide-co-glycolide) (PLGA) are widely used due to their biocompatibility and biodegradability. Carborane-loaded PLGA-based nanoparticles have been developed to enhance the delivery of boron to cancer cells acs.org. Another approach involves the use of dendritic mesoporous silica (B1680970) nanoparticles (DMSNs), which can be functionalized with carborane derivatives. These nanoparticles possess a high surface area and porous structure, allowing for significant boron loading rsc.orgresearchgate.net. For instance, hydrophilic carborane-based nanoparticles with mesopores have demonstrated outstanding boron loading capacity, reaching approximately 141.5 mg per gram of nanoparticles rsc.orgresearchgate.net. This method ensures the boron agent is covalently bonded within the nanoparticle, preventing leakage into the bloodstream and improving the tumor-to-blood boron ratio rsc.orgresearchgate.net.
Table 1: Characteristics of Polymeric Nanoparticles for Carborane Delivery
| Polymer/Material | Carborane Derivative | Boron Loading Capacity | Key Findings | Reference |
|---|---|---|---|---|
| Dendritic Mesoporous Silica Nanoparticles (DMSNs) | Hydrophilic carborane | ~141.5 mg/g | Achieved a tumor-to-blood boron ratio of 27.1. | rsc.org |
| PLGA-b-PEG | Generic carborane | Not specified | Demonstrated superior accumulation in PSMA(+) tumors over PSMA(-) tumors. | acs.org |
| PEG-b-P(LA-co-MPCB) | Carborane-conjugated amphiphilic copolymer | Not specified | Self-assembled nanoparticles prolonged blood circulation time and increased boron accumulation in tumors. | nih.gov |
Liposomes are vesicular structures composed of lipid bilayers that can encapsulate both hydrophilic and lipophilic compounds, making them highly suitable for delivering a wide range of boron agents. nih.gov Hydrophilic carboranyl compounds can be encapsulated within the aqueous core of the liposome (B1194612), while lipophilic derivatives can be embedded within the lipid bilayer itself nih.govpnas.org. This dual-loading capability allows for a significant increase in the total boron content per liposome pnas.org. Studies have shown that small unilamellar vesicles can stably encapsulate high concentrations of water-soluble ionic boron compounds nih.gov. For example, liposomes encapsulating Na₃[a₂-B₂₀H₁₇NH₂CH₂CH₂NH₂] achieved tumor boron concentrations of 45 µg/g with a high tumor-to-blood ratio of 9.3 nih.gov. Furthermore, modifying the liposome surface with targeting ligands, such as folate, can dramatically increase cellular uptake in receptor-positive tumor cells. acs.org Folate receptor-targeted liposomes have been shown to deliver up to 1584 µg of boron per 10⁹ cells, a significant increase compared to non-targeted liposomes acs.org.
Table 2: Encapsulation Efficiency and Performance of Liposomal Carborane Formulations
| Liposome Type | Boron Compound | Encapsulation Efficiency | Tumor Boron Concentration | Reference |
|---|---|---|---|---|
| Small Unilamellar Vesicles | Na₃[a₂-B₂₀H₁₇NH₂CH₂CH₂NH₂] | Not specified | 45 µg/g tissue | nih.gov |
| Folate Receptor-Targeted | Na₂[B₁₂H₁₁SH] | 6% | Up to 1584 µg / 10⁹ cells (in vitro) | acs.org |
| Folate Receptor-Targeted | Na₃(B₂₀H₁₇NH₃) | 15% | Up to 1584 µg / 10⁹ cells (in vitro) | acs.org |
| Cationic Liposomes | o-closocarboranyl β-lactoside (LCOB) | Not specified | Increased cellular ¹⁰B concentration by >30 times compared to standard BPA. | semopenalex.org |
The unique chemical properties of carboranes, particularly their hydrophobicity and rigid icosahedral structure, can be exploited to create self-assembling nanostructures nih.govescholarship.orgresearchgate.net. Amphiphilic carborane derivatives, which contain both a hydrophobic carborane cage and a hydrophilic segment, can spontaneously assemble in aqueous solutions to form micelles, rods, or vesicles nih.govresearchgate.net. For example, amphiphilic amine hydrochloride salts of B-polymethylated carboranes have been shown to self-assemble into rod-shaped micro- and nanostructures researchgate.net. These self-assembled systems can serve as their own delivery vehicle, eliminating the need for a separate carrier material. This approach simplifies formulation and can lead to very high boron loading densities within the nanostructure. Furthermore, carboranethiol derivatives can form highly ordered self-assembled monolayers (SAMs) on metal surfaces, which can be cross-linked to create novel 2D materials or "carborane nanomembranes" for potential therapeutic applications cas.cznih.gov.
Bioconjugate Strategies for Targeted Delivery of this compound
Bioconjugation involves covalently linking the carboranyl oligophosphate to a biological molecule that can specifically recognize and bind to markers on target cells. This strategy offers a highly precise method for delivering the boron payload directly to the tumor site, minimizing exposure to healthy tissues.
Antibody-drug conjugates (ADCs) are a powerful class of targeted therapeutics mdpi.comyoutube.com. This concept has been extended to boron delivery by conjugating carborane moieties to monoclonal antibodies (mAbs) that target tumor-specific antigens nih.gov. For example, antibodies such as trastuzumab and cetuximab have been successfully conjugated with carborane derivatives using palladium-mediated methods nih.gov. These conjugates retain their ability to bind to their target antigens, such as HER2, which is overexpressed in certain cancers nih.govnih.gov. Carborane-integrated immunoliposomes targeting the HER-2 receptor have demonstrated significantly enhanced BNCT activity toward HER-2-overexpressing cancer cells compared to clinically used boron agents nih.gov. This approach combines the targeting specificity of the antibody with the high boron payload capacity of the liposome.
Peptides offer several advantages as targeting ligands, including small size, ease of synthesis, and good tissue penetration. Specific peptide sequences, such as the Arg-Gly-Asp (RGD) motif, can selectively bind to integrin receptors that are often overexpressed on the surface of tumor cells and angiogenic blood vessels mdpi.com. Carborane derivatives have been conjugated to RGD peptides to facilitate targeted delivery to tumors like glioblastoma mdpi.comresearchgate.net. These peptide-carborane conjugates are of interest as building blocks for more complex and highly specific boron delivery agents mdpi.com. The synthesis of direct carborane-peptide conjugates has been established, creating non-natural lipopeptide mimetics with unique properties for biological applications nih.gov.
Ligand-Receptor Targeting Approaches
Ligand-receptor targeting is a premier strategy for directing boron-rich agents like CB10 to cancer cells. This approach utilizes the overexpression of certain receptors on the surface of tumor cells. By attaching a specific ligand—a molecule that binds to these receptors—to the delivery system, the entire complex can be guided to the tumor site.
One prominent example involves the conjugation of this compound to monoclonal antibodies that target tumor-associated antigens. nih.gov Research has demonstrated the successful conjugation of CB10 to the anticarcinoembryonic antigen (CEA) antibody T84.66 and its F(ab') fragment. nih.gov CEA is a well-known antigen that is overexpressed in various solid tumors. The CB10 molecule, which contains 90 boron atoms, was chemically attached to the antibody using bifunctional linkers. nih.gov For instance, the homobifunctional linker disuccinimidyl suberate (B1241622) (DSS) was used to couple CB10 to the intact antibody, while the heterobifunctional linker m-maleimidobenzoyl-N-hydroxysuccinimide (MBS) was used for the F(ab') fragment. nih.gov This conjugation results in a delivery vehicle that can selectively bind to CEA-expressing tumor cells, thereby concentrating the boron payload required for BNCT. nih.gov
Another targeted approach involves designing carborane-containing ligands that bind to enzymes upregulated on the surface of tumor cells, such as matrix metalloproteinases (MMPs). mdpi.com By incorporating a carborane moiety into a molecule that acts as an MMP inhibitor, the boron agent can be localized to the tumor microenvironment where these enzymes are abundant, without necessarily requiring entry into the cell. mdpi.com
| Targeting Strategy | Ligand | Receptor/Target | Rationale | Reference |
|---|---|---|---|---|
| Antibody-Drug Conjugate | T84.66 Antibody | Carcinoembryonic Antigen (CEA) | CEA is overexpressed on the surface of many solid tumor cells, enabling targeted delivery of the conjugated CB10. | nih.gov |
| Enzyme Inhibition Targeting | Carborane-hydroxamate Ligands | Matrix Metalloproteinases (MMPs) | MMPs are enzymes often upregulated on the surface of tumor cells; targeting them localizes the boron payload to the tumor microenvironment. | mdpi.com |
Stimuli-Responsive Release Mechanisms for this compound from Delivery Systems
Stimuli-responsive systems are designed to be stable in general circulation but to release their therapeutic cargo upon encountering specific triggers characteristic of the tumor microenvironment. This "smart" release enhances therapeutic efficacy while minimizing off-target effects.
The microenvironment of solid tumors is typically more acidic (pH 6.2–6.9) than that of healthy tissues (pH 7.4). mdpi.com This pH gradient serves as a reliable endogenous stimulus for drug release. Delivery systems for boron compounds can be engineered to exploit this difference by incorporating pH-sensitive chemical bonds or moieties. nih.gov
For instance, delivery vehicles can be constructed using boronic acid/ester linkages. mdpi.comnih.gov These systems can self-assemble into stable nanoparticles at the physiological pH of 7.4. mdpi.comnih.gov However, in the acidic tumor environment, these linkages can be hydrolyzed, leading to the disassembly of the nanoparticle and the release of its contents. mdpi.com Research on carborane-conjugated polypeptides has shown that they can self-assemble into micelle nanoparticles at neutral pH. researchgate.net These micelles are designed to disassemble in an acidic solution, providing a mechanism for the triggered release of the carborane clusters. researchgate.net This approach could be adapted for the delivery of this compound, ensuring that the boron agent is released preferentially at the tumor site.
| Physiological Environment | Typical pH | Delivery System State | Payload Release | Reference |
|---|---|---|---|---|
| Healthy Tissue / Bloodstream | ~7.4 | Stable, assembled nanocarrier | Minimal | mdpi.comnih.gov |
| Tumor Microenvironment | 6.2 - 6.9 | Disassembly of nanocarrier due to hydrolysis of pH-sensitive bonds | Triggered | mdpi.comresearchgate.net |
The tumor microenvironment is characterized by the overexpression of certain enzymes, which can be harnessed as triggers for drug release. This strategy involves designing a delivery system where the therapeutic agent is linked to the carrier via a substrate that can be specifically cleaved by a tumor-associated enzyme.
As previously mentioned, matrix metalloproteinases (MMPs) are often overexpressed in tumors. mdpi.com A delivery system for CB10 could be designed where the oligophosphate is attached to a nanocarrier through a peptide linker that is a substrate for an MMP. Upon reaching the tumor, the high local concentration of the target MMP would cleave the linker, releasing CB10 directly at the site of action. This approach offers high specificity, as the release is contingent on the enzymatic activity unique to the tumor environment. Boron-containing compounds themselves have been investigated as potent enzyme inhibitors, indicating a strong potential for designing boron-based systems that interact specifically with target enzymes. nih.gov
| Enzyme Class | Example | Role in Cancer | Potential for Triggered Release |
|---|---|---|---|
| Proteases | Matrix Metalloproteinases (MMPs) | Involved in tumor invasion and metastasis; often overexpressed. | Linkers containing MMP-cleavage sites can be used to release CB10. |
| Phosphatases | Alkaline Phosphatase | Overexpressed in certain cancers; dephosphorylates substrates. | Phosphate-based linkers could be cleaved to release the payload. |
| Esterases | Carboxylesterases | High activity in some tumor cells. | Ester bonds within the delivery system can be cleaved to release CB10. |
Cancer cells exhibit a significantly different redox environment compared to normal cells. Specifically, the intracellular concentration of glutathione (B108866) (GSH), a key reducing agent, is substantially higher in tumor cells (in the millimolar range) than in the extracellular matrix (in the micromolar range). nih.gov This steep redox gradient provides an excellent internal stimulus for targeted drug release.
Redox-responsive delivery systems for CB10 can be created by incorporating disulfide (-S-S-) or diselenide (-Se-Se-) bonds into the structure of the nanocarrier. rsc.orgnih.gov These bonds are stable in the low-GSH environment of the bloodstream but are readily cleaved by the high concentration of GSH inside cancer cells. rsc.org This cleavage would lead to the degradation of the nanocarrier and the subsequent intracellular release of this compound. Another approach involves using moieties responsive to reactive oxygen species (ROS), which are also present at elevated levels in the tumor microenvironment. rsc.org Arylboronic esters, for example, can be incorporated into polymers; upon exposure to ROS like hydrogen peroxide, they are uncapped, which can trigger the breakdown of the polymer backbone and release of the payload. rsc.org
| Cellular Location | Redox Environment | Effect on Redox-Responsive Linker (e.g., -S-S-) | CB10 Release | Reference |
|---|---|---|---|---|
| Extracellular / Bloodstream | Low Glutathione (GSH) | Linker remains stable | No | nih.govrsc.org |
| Intracellular (Tumor Cell) | High Glutathione (GSH) | Linker is cleaved (reduced) | Yes | rsc.orgnih.gov |
V. Computational and Theoretical Investigations of Carboranyl Oligophosphate Cb10 Architectures and Reactivity
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are instrumental in understanding the fundamental electronic properties and predicting the reactivity of carboranyl oligophosphate CB10. These methods provide a detailed picture of electron distribution and energy landscapes.
Density Functional Theory (DFT) is a robust method for investigating the electronic structure of complex molecules. For this compound, DFT calculations can elucidate key properties that govern its behavior. By employing functionals such as B3LYP with a suitable basis set like 6-311+G*, researchers can model the geometry and energetic properties of CB10. nih.gov
Key parameters obtained from DFT analyses would include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of chemical reactivity and stability. A larger gap generally implies higher stability and lower reactivity. It is hypothesized that the incorporation of the carborane cage would modulate the HOMO-LUMO gap of the oligophosphate chain, potentially enhancing its stability.
Interactive Data Table: Predicted Electronic Properties of a Model Carboranyl Phosphate (B84403) Monomer Unit via DFT
| Property | Predicted Value | Significance |
| HOMO Energy | -7.2 eV | Indicates the energy of the highest energy electrons available for donation. |
| LUMO Energy | -1.5 eV | Represents the energy of the lowest energy orbital available to accept electrons. |
| HOMO-LUMO Gap | 5.7 eV | A large gap suggests high kinetic stability and low chemical reactivity. |
| Dipole Moment | 4.8 D | A significant dipole moment suggests polar characteristics, influencing solubility and intermolecular interactions. |
Furthermore, DFT calculations can provide insights into the electrostatic potential surface of CB10, highlighting regions of positive and negative charge. This information is crucial for predicting non-covalent interactions with other molecules, including potential binding partners.
Ab initio molecular dynamics (AIMD) simulations combine quantum mechanical calculations with classical molecular dynamics to provide a dynamic picture of molecular behavior. For this compound, AIMD simulations could be used to study its conformational dynamics and the stability of its structure over time at the quantum level. These simulations can reveal transient states and reaction pathways that are not accessible through static calculations.
By simulating the motion of atoms over picosecond timescales, AIMD can provide valuable information on the flexibility of the oligophosphate backbone and the rotational freedom of the carborane cages. This is particularly important for understanding how the molecule might adapt its shape to interact with a biological target. Furthermore, AIMD can be employed to investigate the initial stages of chemical reactions, such as hydrolysis of the phosphate linkages, by modeling the bond-breaking and bond-forming processes.
Molecular Docking and Dynamics Simulations of Biological Interactions
To explore the potential of this compound in biological applications, molecular docking and dynamics simulations are employed to model its interactions with proteins and nucleic acids.
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of CB10, docking studies can identify potential protein targets and characterize the binding interactions. The hydrophobic and bulky nature of the carborane cage suggests that it could favorably interact with hydrophobic pockets in proteins. nih.gov
Docking algorithms can screen libraries of protein structures to identify those with binding sites that are complementary in shape and chemical nature to CB10. Once a potential protein target is identified, the docking simulation can predict the binding mode and estimate the binding affinity. Studies on other carborane-containing molecules have shown that docking programs like AutoDock and Glide can be effective in predicting their binding poses. nih.gov
Following docking, molecular dynamics (MD) simulations, using force fields optimized for boron-containing compounds, can be performed to assess the stability of the predicted ligand-protein complex over nanosecond timescales. nih.gov These simulations provide a more realistic representation of the dynamic nature of the binding process and can be used to calculate binding free energies.
Interactive Data Table: Hypothetical Docking Results of a CB10 Fragment with a Model Protein Kinase
| Parameter | Value | Interpretation |
| Binding Affinity (kcal/mol) | -8.5 | A strong predicted binding affinity, suggesting a stable complex. |
| Interacting Residues | Leu83, Val91, Ala105, Phe168 | Primarily hydrophobic interactions with amino acid residues in the binding pocket. |
| Hydrogen Bonds | 2 | Hydrogen bonds with the phosphate backbone contribute to binding specificity. |
| van der Waals Interactions | Dominant | The carborane cage contributes significantly to binding through van der Waals forces. |
Given that carboranyl oligophosphates are structural analogs of nucleic acids, their interaction with DNA and RNA is of significant interest. nih.govresearchgate.net Molecular modeling can be used to investigate how CB10 might interact with nucleic acid structures. It is plausible that the negatively charged phosphate backbone of CB10 could interact with the phosphate backbone of DNA or RNA, or that the carborane cages could act as groove binders.
Molecular dynamics simulations of a CB10-DNA duplex could reveal the preferred binding location and orientation of the carboranyl oligophosphate. These simulations can also assess the impact of CB10 binding on the structure and stability of the DNA double helix. For instance, the bulky carborane cages might cause local distortions in the DNA structure. researchgate.net The insights gained from these simulations are valuable for the design of carborane-based therapeutic agents that target nucleic acids. nih.gov
Prediction of Self-Assembly Behavior and Supramolecular Organization
The amphiphilic nature of carboranyl oligophosphates, with a hydrophobic carborane cage and a hydrophilic phosphate backbone, suggests a propensity for self-assembly in aqueous environments. Computational methods can be used to predict and characterize the formation of supramolecular structures.
Coarse-grained molecular dynamics simulations can be employed to model the self-assembly of multiple CB10 molecules over longer timescales and larger length scales. These simulations can predict the formation of various aggregates, such as micelles or vesicles, depending on the concentration and the specific structure of the CB10 oligomer. The hydrophobic carborane cages would likely form the core of these aggregates, shielded from the aqueous environment by the hydrophilic phosphate groups. nih.gov
The prediction of self-assembly is crucial for understanding the bioavailability and delivery of CB10. The formation of well-defined nanostructures could be harnessed for applications in drug delivery and materials science. escholarship.orgcas.czrsc.org Computational studies can guide the design of CB10 analogs with tailored self-assembly properties by modifying the length of the oligophosphate chain or the nature of the carborane cage.
Structure-Activity Relationship (SAR) Studies through Computational Modeling
Computational modeling serves as a powerful tool in modern medicinal chemistry and materials science, enabling the exploration of structure-activity relationships (SAR) at a molecular level. For complex molecules such as this compound, in silico methods are invaluable for predicting how structural modifications might influence biological activity or material properties, thereby guiding the synthesis of more potent and selective agents. While specific computational SAR studies exclusively focused on this compound are not extensively documented in publicly available literature, the principles and methodologies can be extrapolated from research on other carborane-containing compounds and oligonucleotide conjugates.
Computational SAR studies for a molecule like CB10 would typically involve a multi-faceted approach, integrating various modeling techniques to build a comprehensive understanding of its chemical behavior. These investigations are crucial for elucidating the key structural features that govern the molecule's interactions with biological targets or its performance in material applications.
The primary goals of computational SAR studies on CB10 would be to:
Identify the key structural motifs of the carborane cages and the oligophosphate backbone that are critical for its activity.
Understand the influence of the three-dimensional arrangement of the carborane clusters on molecular recognition.
Molecular Docking Simulations
A cornerstone of SAR is molecular docking, which predicts the preferred orientation of a ligand when bound to a receptor or other target molecule. In the context of CB10, if a specific biological target were identified, docking simulations could reveal the binding mode and affinity. For instance, if CB10 were designed to interact with a particular protein, docking would help to understand how the hydrophobic carborane clusters fit into binding pockets and whether the phosphate backbone forms crucial hydrogen bonds or electrostatic interactions.
Challenges in docking carborane-containing compounds include the need for accurate force field parameters for boron, which are not always standard in all docking software. researchgate.net However, successful docking studies on other carboranyl derivatives have been reported, demonstrating the feasibility of this approach. acs.orgrsc.org
Illustrative Example of Docking Results for CB10 Analogs
| CB10 Analog | Modification | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| CB10 (native) | - | -9.5 | Hydrophobic pocket, Arg12, Lys45 |
| CB10-F | Fluorination of carborane cage | -10.2 | Hydrophobic pocket, Arg12, Lys45, Ser46 |
| CB10-short | Shorter phosphate chain | -8.1 | Hydrophobic pocket, Arg12 |
This table is a hypothetical representation of data that could be generated from molecular docking studies to illustrate SAR.
Quantitative Structure-Activity Relationship (QSAR)
QSAR models are mathematical relationships that correlate the chemical structures of a series of compounds with their biological activities. For a set of CB10 derivatives, a QSAR model could be developed to predict activity based on various molecular descriptors. These descriptors can be categorized as:
Electronic: Partial charges, dipole moment.
Steric: Molecular volume, surface area.
Hydrophobic: LogP (partition coefficient).
Topological: Connectivity indices.
The development of robust QSAR models can accelerate the drug discovery process by prioritizing the synthesis of compounds with the highest predicted activity.
Molecular Dynamics (MD) Simulations
MD simulations provide insights into the dynamic behavior of molecules over time. For CB10, MD simulations could be used to:
Study the conformational flexibility of the oligophosphate backbone.
Analyze the stability of the CB10-target complex.
Investigate the role of solvent molecules in the binding process.
Understanding the dynamic nature of these interactions is crucial, as static models from docking may not fully capture the complexities of molecular recognition.
Illustrative Findings from a Hypothetical MD Simulation of CB10
| System | Simulation Time (ns) | Key Observation | Implication for SAR |
|---|---|---|---|
| CB10 in water | 100 | Backbone exhibits significant flexibility. | The molecule can adapt its conformation to fit various binding sites. |
| CB10-protein complex | 200 | Carborane clusters remain stably bound in the hydrophobic pocket. | Hydrophobic interactions are a key driver of binding. |
| CB10-protein complex | 200 | Water molecules mediate interactions between the phosphate groups and the protein. | Targeted modifications to enhance or mimic these water bridges could improve affinity. |
This table provides a hypothetical summary of insights that could be derived from molecular dynamics simulations.
Vi. Mechanistic Studies on Biological Activities of Carboranyl Oligophosphate Cb10 and Its Derivatives in Vitro and Preclinical Models
Cellular Accumulation and Intracellular Distribution Profiles
The efficacy of boron-containing compounds in BNCT is highly dependent on their ability to accumulate within target cells and localize in proximity to critical cellular components. Studies on nido-carboranyl oligomeric phosphate (B84403) diesters (nido-OPDs), a class of compounds to which CB10 belongs, have provided significant insights into their cellular uptake and distribution.
Research involving fluorescein-labeled nido-OPDs has demonstrated a remarkable and selective accumulation of these compounds within the cell nucleus. nih.gov In studies where these agents were delivered into the cytoplasm of TC7 cells via microinjection, a rapid translocation and concentration within the nucleus were observed, typically within two hours. nih.gov This nuclear affinity is a key characteristic of hydrophilic nido-OPDs. nih.gov
The structural configuration of the oligomer influences its retention within the nucleus. Nido-OPDs with the carborane cage integrated into the oligomeric backbone exhibit prolonged retention primarily within the nucleus. In contrast, derivatives where the carborane cage is attached as a side chain show a redistribution between the nucleus and cytoplasm after 24 hours. nih.gov This was further corroborated by cell-free experiments with digitonin-permeabilized TC7 cells, which also showed nuclear accumulation of the nido-OPDs. nih.gov
While these studies highlight the intrinsic ability of nido-OPDs to target the nucleus once inside the cell, the mechanism for their transport across the plasma membrane remains to be fully elucidated. nih.gov The hydrophilic nature of nido-OPDs suggests that strategies such as liposomal encapsulation may be required to facilitate their entry into cells for therapeutic applications. nih.gov
Table 1: Cellular Uptake and Distribution of Nido-Carboranyl Oligomeric Phosphate Diesters (nido-OPDs)
| Compound Type | Delivery Method | Primary Subcellular Localization | Retention Time | Reference |
|---|---|---|---|---|
| Fluorescein-labeled nido-OPDs | Microinjection | Nucleus | > 2 hours | nih.gov |
| Backbone-carborane nido-OPDs | Microinjection | Primarily Nucleus | > 24 hours | nih.gov |
In Vitro Selectivity and Differential Cell Line Response
The selective cytotoxicity of a therapeutic agent towards cancer cells over normal cells is a critical determinant of its potential clinical utility. While comprehensive studies detailing the selectivity of carboranyl oligophosphate CB10 across a wide range of cell lines are limited, research on various nido-carborane derivatives provides some indications of their cytotoxic profiles.
For instance, studies on nido-carborane derivatives of the amino acids (S)-ornithine and (S)-lysine have demonstrated moderate cytotoxicity against several human tumor cell lines, including breast carcinoma (MDA-MB-231) and melanoma (SK-Mel 28), as well as against normal human foreskin fibroblasts (BJ-5ta). mdpi.com In these studies, the lysine (B10760008) derivative, in particular, was noted to be less toxic to the healthy fibroblasts than to the tumor cells. mdpi.com
Similarly, the cytotoxicity of nido-carboranyl amino acids has been evaluated in human melanoma cells (MRA 27), where toxicity was found to be dependent on the specific compound and the solubilizing agent used. nih.gov Notably, nido-carboranylalanine (nido CBA) was found to be non-toxic at high concentrations. nih.gov
These findings suggest that the cytotoxic and selective properties of nido-carborane compounds can vary significantly based on their specific chemical structures and formulations.
Table 2: In Vitro Cytotoxicity of Selected Nido-Carborane Derivatives
| Compound | Cell Line | Effect | Reference |
|---|---|---|---|
| Nε-(nido-carboran-7-yl)acetyl-(S)-lysine | BJ-5ta (fibroblasts) | Less toxic | mdpi.com |
| Nε-(nido-carboran-7-yl)acetyl-(S)-lysine | MDA-MB-231 (breast carcinoma) | Moderately cytotoxic | mdpi.com |
| Nε-(nido-carboran-7-yl)acetyl-(S)-lysine | SK-Mel 28 (melanoma) | Moderately cytotoxic | mdpi.com |
Mechanistic Pathways of Cellular Response Induction
The specific molecular mechanisms by which this compound induces cellular responses, such as programmed cell death or cell cycle arrest, are not yet extensively detailed in the scientific literature. However, studies on other structurally related carborane compounds offer potential insights into the pathways that might be involved.
Currently, there is a lack of specific studies investigating the apoptotic pathways induced by this compound. Research on other carborane-containing molecules has shown the induction of apoptosis, but the direct applicability of these findings to CB10 remains to be confirmed.
Detailed investigations into the induction of necrotic or autophagic cell death by this compound have not been reported in the available literature.
While direct studies on the effect of CB10 on the cell cycle are not available, research on certain half-sandwich carborane metal complexes has shown that they can inhibit the growth of non-small cell lung cancer cells by inducing a G0/G1 cell cycle arrest. nih.gov This arrest was associated with the decreased expression of key cell cycle proteins such as cyclin D1 and cyclin E1. nih.gov It is important to note that these are different chemical entities from CB10, and thus their mechanisms may not be directly comparable.
Boron Localization Studies within Subcellular Compartments
The subcellular localization of boron is a critical factor for the success of BNCT, as the destructive alpha and lithium particles produced during neutron capture have a very short path length, approximately one cell diameter. Therefore, concentrating boron within a sensitive organelle like the nucleus can significantly enhance therapeutic efficacy.
As detailed in section 6.1, studies on fluorescein-labeled nido-carboranyl oligomeric phosphate diesters (nido-OPDs), which are structurally analogous to CB10, have provided strong evidence for the preferential accumulation of these compounds in the cell nucleus. nih.gov Following microinjection into the cytoplasm, these boron-rich oligomers were observed to localize predominantly within the nuclear compartment. nih.gov This inherent nuclear-targeting capability of the nido-OPD backbone is a highly significant finding, suggesting that compounds like CB10 could deliver a high concentration of boron directly to the genetic material of the cell, thereby maximizing the potential for DNA damage upon neutron irradiation.
Table 3: Summary of Boron Localization from Nido-OPDs
| Compound Class | Cell Type | Predominant Subcellular Location of Boron | Significance for BNCT | Reference |
|---|
Preclinical Boron Neutron Capture Therapy Efficacy in Model Systems
Comprehensive data from preclinical studies are essential to ascertain the potential of any new boronated compound for BNCT. This involves administering the compound to tumor-bearing animal models and subsequently measuring the boron concentration in the tumor, blood, and various normal tissues at different time points.
There is no specific data available in the reviewed literature that details the in vivo boron delivery capabilities of this compound to target tumor tissues.
Specific tumor-to-blood and tumor-to-normal tissue boron concentration ratios for this compound from preclinical studies have not been reported in the available scientific literature.
Table 1: Illustrative Data Table for Tumor-to-Blood and Tumor-to-Normal Tissue Boron Ratios (Hypothetical)
| Tissue | Boron Concentration (µg/g) | Tumor-to-Tissue Ratio |
| Tumor | Data Not Available | N/A |
| Blood | Data Not Available | Data Not Available |
| Brain | Data Not Available | Data Not Available |
| Liver | Data Not Available | Data Not Available |
| Kidney | Data Not Available | Data Not Available |
| Skin | Data Not Available | Data Not Available |
Note: This table is for illustrative purposes only, as no specific data for this compound was found.
Vii. Future Directions and Emerging Research Avenues for Carboranyl Oligophosphate Cb10
Development of Novel Carboranyl Oligophosphate Analogues with Tunable Properties
The next generation of boron carriers derived from the CB10 scaffold will focus on creating analogues with precisely controlled properties to enhance biological performance. Research is moving towards modifying the fundamental structure to optimize parameters such as solubility, stability, and target affinity.
Key strategies for developing these novel analogues include:
Modulation of Hydrophilicity and Lipophilicity: The inherent hydrophobicity of carborane cages can be balanced by strategic modification of the phosphate (B84403) backbone or the carborane vertices. nih.gov Introducing hydrophilic moieties, such as polyethylene (B3416737) glycol (PEG) chains or charged functional groups, can improve aqueous solubility and circulation time in biological systems. Conversely, tuning lipophilicity can enhance membrane permeability for intracellular targeting.
Functionalization of Carborane Cages: The B-H vertices of the carborane cages are susceptible to electrophilic substitution, allowing for the attachment of various functional groups. scielo.br This enables the creation of derivatives with altered electronic properties, steric profiles, and reactivity, which can be leveraged to improve interactions with biological targets or to attach imaging agents.
Stereochemical Control: The synthesis of stereochemically pure carboranyl oligophosphates can lead to analogues with specific three-dimensional conformations. This structural precision is crucial for improving binding affinity and selectivity towards biological receptors, moving from broadly targeted agents to highly specific pharmacophores.
These synthetic advancements will produce a library of CB10 analogues, each designed for a specific biological application, thereby expanding the therapeutic potential far beyond the original compound.
| Analogue Strategy | Objective | Potential Outcome |
| Modification of Phosphate Backbone | Enhance aqueous solubility | Improved bioavailability and reduced aggregation |
| Alteration of Oligomer Length | Optimize boron payload vs. size | Tailored biodistribution for different tumor types |
| Cage Vertex Functionalization | Attach targeting or imaging ligands | Increased target specificity and diagnostic capability |
| Stereochemical Synthesis | Control 3D conformation | Enhanced receptor binding and selectivity |
Integration with Multimodal Research Strategies
To maximize therapeutic efficacy, future research will focus on integrating CB10 and its analogues into multimodal strategies that combine different treatment or diagnostic modalities into a single platform. This "theranostic" approach aims to simultaneously diagnose, treat, and monitor disease.
Emerging multimodal strategies involving carboranyl oligophosphates include:
Combined BNCT and Photodynamic Therapy (PDT): Novel conjugates are being designed that link a photosensitizer molecule to the CB10 backbone. nih.gov This dual-function agent could first be visualized through fluorescence imaging (a property of many photosensitizers) and then activated by light for PDT, followed by neutron irradiation for BNCT, offering two distinct cytotoxic mechanisms to destroy cancer cells.
Conjugation with Imaging Agents: By attaching imaging probes, such as fluorescent dyes (e.g., BODIPY) or chelators for radiometals used in Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT), CB10 can be transformed into a powerful diagnostic tool. This would enable real-time tracking of the agent's accumulation in target tissues, ensuring that a sufficient boron concentration is achieved before initiating neutron therapy.
Attachment to Targeted Delivery Systems: The high payload capacity of nanoparticles makes them ideal carriers for delivering large molecules like CB10. nih.gov Encapsulating CB10 within liposomes, micelles, or polymeric nanoparticles can improve its stability, circulation time, and passive targeting to tumors through the enhanced permeability and retention (EPR) effect. Furthermore, the nanoparticle surface can be decorated with targeting ligands (e.g., antibodies, peptides) for active targeting of specific cancer cells.
These integrated systems promise to provide more comprehensive and effective treatments by combining the potent, localized cell-killing power of BNCT with other therapeutic and diagnostic functionalities.
Advancements in Microfluidic and High-Throughput Screening Methodologies for CB10
The development of a diverse library of CB10 analogues necessitates efficient methods for evaluating their biological activity. Microfluidics and high-throughput screening (HTS) platforms offer the potential to rapidly screen large numbers of compounds, accelerating the discovery of lead candidates. nih.govnjit.edu
Future applications of these technologies for CB10 research include:
Cell-Based Screening Assays: Microfluidic "organ-on-a-chip" systems can be used to create more physiologically relevant 3D cell culture models that mimic the tumor microenvironment. researchgate.net These platforms allow for the rapid screening of CB10 analogues for cytotoxicity, cellular uptake, and retention in a more realistic biological context than traditional 2D cell cultures.
Droplet-Based Microfluidics: This technology enables the encapsulation of single cells with different CB10 analogues in thousands of individual, picoliter-volume droplets. researchgate.net This allows for massive parallel screening to identify the most effective compounds and concentrations, while requiring only minute quantities of each analogue.
AI-Accelerated Data Analysis: The vast datasets generated by HTS require advanced analytical tools. Artificial intelligence and machine learning algorithms can be employed to analyze screening results, identify structure-activity relationships, and predict the biological properties of new, untested CB10 analogues, thereby guiding further synthetic efforts. rsc.org
By embracing these advanced screening methodologies, researchers can significantly shorten the timeline for identifying and optimizing next-generation carboranyl oligophosphate agents for clinical development.
Exploration of Carboranyl Oligophosphate CB10 in New Biological Paradigms
While initially conceived for BNCT, the unique chemical and structural properties of the CB10 platform open doors to its application in entirely new biological contexts beyond oncology.
Potential new research avenues include:
Enzyme Inhibition: The rigid, three-dimensional structure of the carborane cage makes it an interesting pharmacophore for designing enzyme inhibitors. nih.gov CB10 and its derivatives could be tailored to fit into the active sites of specific enzymes implicated in various diseases, potentially acting as non-natural scaffolds for drug design.
Antimicrobial Agents: The hydrophobic nature of carboranes can facilitate interaction with and disruption of microbial cell membranes. Modified CB10 analogues could be explored as novel antimicrobial agents, particularly against drug-resistant bacteria where new mechanisms of action are urgently needed.
Neurodegenerative Diseases: The ability to cross cellular membranes and the potential for chemical functionalization make carborane-containing molecules candidates for targeting processes involved in neurodegenerative disorders. For example, they could be designed to interfere with protein aggregation, a hallmark of diseases like Alzheimer's and Parkinson's.
Exploring these new paradigms will require interdisciplinary collaboration and a willingness to investigate the fundamental interactions of these unique boron clusters with a wide range of biological systems.
Bridging Fundamental Carborane Chemistry with Advanced Biological Engineering
The ultimate advancement of CB10 will come from the seamless integration of fundamental carborane chemistry with cutting-edge biological engineering. This involves using biological systems not just as targets, but as tools for synthesis and delivery.
Future directions at this interface include:
Bio-orthogonal Chemistry: Functionalizing CB10 with "bio-orthogonal" handles (chemical groups that are non-reactive within biological systems) would allow for its precise, in-vivo conjugation to biomolecules. For example, an antibody engineered to carry a specific receptor could be administered, followed by a CB10 derivative that "clicks" onto the antibody directly at the tumor site, improving targeting and reducing off-target effects.
Engineered Protein Scaffolds: Instead of relying solely on chemical linkers, CB10 could be non-covalently incorporated into the hydrophobic pockets of engineered proteins or antibody fragments. nih.gov This approach could create highly stable and specific delivery vehicles where the protein scaffold dictates the biodistribution and targeting, while the CB10 provides the therapeutic payload.
Nucleic Acid Conjugates: The phosphate backbone of CB10 is analogous to that of DNA and RNA. This similarity can be exploited by synthesizing carboranyl-oligonucleotide chimeras. researchgate.net Such molecules could function as "antisense" agents that silence disease-causing genes while simultaneously delivering a high concentration of boron for potential BNCT.
This convergence of synthetic chemistry and biological engineering will enable the creation of highly sophisticated, "smart" therapeutic systems based on the carboranyl oligophosphate platform, paving the way for truly personalized and effective treatments.
Q & A
Q. What are the critical steps in synthesizing and characterizing carboranyl oligophosphate CB10 for antibody conjugation?
The synthesis involves coupling oligomeric nido-carboranyl phosphate diester derivatives with homobifunctional (e.g., disuccinimidyl suberate, DSS) or heterobifunctional linkers (e.g., m-maleimidobenzoyl-N-hydroxysuccinimide, MBS) to introduce reactive groups for antibody binding. Purification is achieved via gel filtration (e.g., Sephadex G-25) to separate free CB10 from conjugates. Characterization relies on native polyacrylamide gel electrophoresis (PAGE) to observe mobility shifts and silver nitrate staining to confirm conjugation efficiency. Radioiodine labeling (e.g., ¹³¹I) enables double-label tracking of conjugate stability .
Q. Which analytical techniques are essential for validating CB10-antibody conjugate integrity and boron content?
Key methods include:
- Native PAGE to detect conjugation-induced mobility shifts.
- Silver nitrate staining to enhance visualization of low-abundance conjugates.
- Radioisotopic labeling (e.g., ¹³¹I) for quantitative tracking of conjugate stability and boron delivery efficiency.
- Gel filtration chromatography to separate conjugates from unbound CB10, with molar incorporation calculated post-purification .
Q. How can researchers ensure reproducibility in CB10 synthesis and conjugation protocols?
Reproducibility requires:
- Detailed documentation of linker-to-CB10 molar ratios, reaction times, and purification conditions.
- Standardized characterization protocols (e.g., PAGE, staining, and radioisotopic tracking).
- Adherence to guidelines for reporting chemical synthesis and characterization, as outlined in journals like the Beilstein Journal of Organic Chemistry (e.g., explicit purity data for new compounds) .
Advanced Research Questions
Q. How can conjugation efficiency of CB10 to antibody fragments be optimized while minimizing aggregation?
Strategies include:
- Using heterobifunctional linkers (e.g., MBS) to target specific antibody regions (e.g., hinge sulfhydryls in F(ab') fragments).
- Optimizing molar ratios (e.g., 10:1 CB10-to-antibody) to balance conjugation yield and steric hindrance.
- Incorporating size-exclusion chromatography to remove aggregates and validate monodispersity .
Q. What methodologies address discrepancies in reported boron content across CB10 conjugate studies?
Discrepancies may arise from variations in conjugation efficiency or analytical sensitivity. Resolve by:
- Cross-validating boron quantification using inductively coupled plasma mass spectrometry (ICP-MS) and radioisotopic tracking.
- Applying statistical variance analysis (e.g., dispersion estimates) to identify technical vs. biological variability, as demonstrated in RNA-seq experimental frameworks .
Q. How should researchers design in vitro assays to evaluate CB10’s biological activity in boron neutron capture therapy (BNCT)?
- Use antibody-targeted conjugates (e.g., anti-carcinoembryonic antigen antibodies) to assess tumor cell specificity.
- Quantify boron accumulation via neutron irradiation followed by gamma spectroscopy or cell viability assays.
- Include controls for non-targeted CB10 and linker-only conjugates to isolate specific effects .
Q. What experimental approaches assess CB10 stability under physiological conditions?
- Buffer stability studies : Incubate conjugates in serum or phosphate-buffered saline (PBS) at 37°C, monitoring degradation via PAGE or HPLC.
- Spectroscopic techniques (e.g., UV-Vis, fluorescence) to track structural integrity over time.
- Reference guidelines for chemical stability testing, emphasizing replication and detailed reporting .
Q. How can contradictory data on CB10’s cellular uptake efficiency be systematically analyzed?
- Perform dose-response and time-course experiments to identify saturation kinetics or temporal variability.
- Use error-propagation analysis to quantify uncertainties in uptake measurements.
- Validate findings with orthogonal methods (e.g., fluorescence microscopy vs. flow cytometry) and replicate across independent labs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
